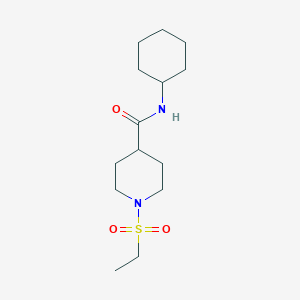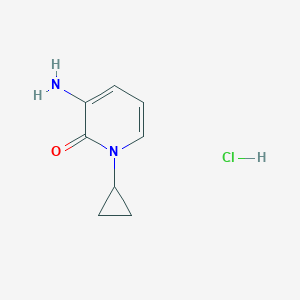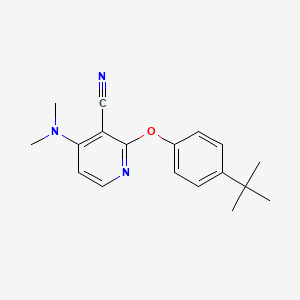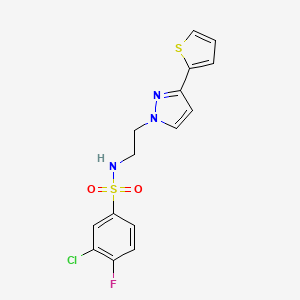![molecular formula C10H7N3O2S B2867973 (2-Cyanobenzo[d]thiazol-6-yl)glycine CAS No. 1060699-37-7](/img/structure/B2867973.png)
(2-Cyanobenzo[d]thiazol-6-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyanobenzo[d]thiazol-6-yl)glycine is a compound with the molecular formula C10H7N3O2S and a molecular weight of 233.25. This compound is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
準備方法
The synthesis of (2-Cyanobenzo[d]thiazol-6-yl)glycine typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization reactions . One common method involves the reaction of 2-aminobenzenethiol with a cyano-substituted aldehyde under acidic or basic conditions to form the benzothiazole ring. The reaction conditions may vary depending on the specific reagents and desired yield, but common solvents include dioxane and dimethylformamide (DMF) .
化学反応の分析
(2-Cyanobenzo[d]thiazol-6-yl)glycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones . Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives. Substitution reactions often involve nucleophilic substitution at the cyano group, leading to the formation of various substituted benzothiazole derivatives .
科学的研究の応用
(2-Cyanobenzo[d]thiazol-6-yl)glycine has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of drugs with antimicrobial, antiviral, and anticancer activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. In materials science, benzothiazole derivatives are used as fluorescent probes, imaging agents, and electroluminescent materials . Additionally, the compound has applications in industrial chemistry as a precursor for the synthesis of other valuable chemicals and materials .
作用機序
The mechanism of action of (2-Cyanobenzo[d]thiazol-6-yl)glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The compound’s ability to interact with multiple targets makes it a versatile molecule in both therapeutic and research settings .
類似化合物との比較
(2-Cyanobenzo[d]thiazol-6-yl)glycine can be compared to other benzothiazole derivatives, such as 2-aminobenzothiazole, 2-mercaptobenzothiazole, and 2-arylbenzothiazole . While these compounds share a common benzothiazole core, their substituents and functional groups confer different properties and activities. For instance, 2-aminobenzothiazole is known for its antimicrobial properties, while 2-mercaptobenzothiazole is widely used as a vulcanization accelerator in the rubber industry .
特性
IUPAC Name |
2-[(2-cyano-1,3-benzothiazol-6-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-4-9-13-7-2-1-6(3-8(7)16-9)12-5-10(14)15/h1-3,12H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEKYSSNAOGWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NCC(=O)O)SC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2867897.png)

![1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2867899.png)

![3-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B2867904.png)
![Sodium;2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrimidin-2-yl]acetate](/img/structure/B2867905.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B2867910.png)

![6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2867913.png)
